Technical Documentation Center

2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Introduction 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its core structure, the oxindole, is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its core structure, the oxindole, is a privileged scaffold found in numerous biologically active molecules and approved drugs. The addition of a carbohydrazide moiety at the 6-position introduces a versatile functional group that can serve as a key building block for the synthesis of more complex derivatives, including hydrazones and various five-membered heterocycles, which are known to exhibit a wide range of pharmacological activities. This guide provides a comprehensive overview of a robust synthetic pathway to 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by literature-derived protocols, ensuring scientific integrity and reproducibility.

Strategic Approach to the Synthesis

The synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide can be logically divided into two primary stages: the construction of the core 2-oxindole ring system bearing a carboxylic acid or ester functionality at the 6-position, followed by the conversion of this functionality into the desired carbohydrazide. This guide will focus on a well-documented and efficient route commencing from a substituted nitrobenzoate precursor.

The chosen pathway leverages a reductive cyclization strategy, a cornerstone in the synthesis of oxindoles. This approach is favored for its reliability and the commercial availability of the starting materials. The subsequent hydrazinolysis of the ester is a standard and high-yielding transformation.

Visualizing the Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Synthesis_Pathway cluster_0 Part 1: Synthesis of the 2-Oxindole Core cluster_1 Part 2: Formation of the Carbohydrazide Start Methyl 4-chloro-3-nitrobenzoate Intermediate_1 Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Start->Intermediate_1 Dimethyl malonate, K2CO3, DMF Intermediate_2 Methyl 2-oxoindoline-6-carboxylate Intermediate_1->Intermediate_2 Fe, NH4Cl, EtOH/H2O, Reflux Final_Product 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Intermediate_2->Final_Product Hydrazine hydrate, EtOH, Reflux

Caption: Overall synthetic pathway for 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide.

Part 1: Synthesis of the 2-Oxindole Core Intermediate

The initial phase of the synthesis focuses on constructing the pivotal intermediate, methyl 2-oxoindoline-6-carboxylate. This is achieved through a two-step process starting from commercially available methyl 4-chloro-3-nitrobenzoate.

Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

This step involves a nucleophilic aromatic substitution reaction where the chloro group of methyl 4-chloro-3-nitrobenzoate is displaced by the enolate of dimethyl malonate.

Experimental Protocol:

  • To a stirred solution of dimethyl malonate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) portion-wise at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure the complete formation of the malonate enolate.

  • Add a solution of methyl 4-chloro-3-nitrobenzoate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate as a solid.

Causality and Insights:

  • Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating dimethyl malonate, and DMF is an excellent polar aprotic solvent that facilitates the nucleophilic aromatic substitution by solvating the potassium cation.

  • Reaction Temperature: Heating is necessary to overcome the activation energy of the aromatic substitution, which is generally less facile than aliphatic substitutions.

  • Work-up Procedure: The aqueous work-up is crucial for removing the inorganic salts and DMF.

Step 2: Reductive Cyclization to Methyl 2-oxoindoline-6-carboxylate

This key step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization via a Dieckmann-type condensation to form the 2-oxindole ring.

Experimental Protocol:

  • In a round-bottom flask, suspend dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 equivalents) and ammonium chloride (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain it for 2-4 hours, with vigorous stirring. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield methyl 2-oxoindoline-6-carboxylate as a solid.[1][2][3]

Causality and Insights:

  • Reducing Agent: Iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. This system is often preferred in industrial settings over catalytic hydrogenation for its safety and simplicity.

  • Cyclization: The in situ generated aniline intermediate readily undergoes intramolecular cyclization with one of the adjacent ester groups, followed by the loss of methanol, to form the stable five-membered lactam ring of the oxindole. The second ester group is subsequently lost during the workup or purification.

Part 2: Formation of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

The final step in the synthesis is the conversion of the methyl ester of the 2-oxindole intermediate into the target carbohydrazide. This is a straightforward and generally high-yielding hydrazinolysis reaction.

Experimental Protocol:

  • Suspend methyl 2-oxoindoline-6-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. The product is often insoluble and may precipitate out of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and hydrazine.

  • Dry the product under vacuum to afford 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide as a solid.

Causality and Insights:

  • Reagent: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.

  • Reaction Conditions: The use of excess hydrazine hydrate and heating to reflux ensures the reaction goes to completion in a reasonable timeframe.

  • Product Isolation: The desired product is often poorly soluble in ethanol, which simplifies its isolation by filtration.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventYield (%)
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioateMethyl 4-chloro-3-nitrobenzoateDimethyl malonate, K₂CO₃DMF75-85
Methyl 2-oxoindoline-6-carboxylateDimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioateFe, NH₄ClEthanol/Water80-90
2-oxo-2,3-dihydro-1H-indole-6-carbohydrazideMethyl 2-oxoindoline-6-carboxylateHydrazine hydrateEthanol>90

Yields are approximate and may vary based on reaction scale and purification methods.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide. By employing a robust reductive cyclization to form the core oxindole structure followed by a standard hydrazinolysis, this key intermediate can be accessed in good overall yield. The methodologies described are scalable and utilize readily available reagents, making this a practical approach for researchers in the field of medicinal chemistry and drug discovery. The versatility of the final carbohydrazide product opens up numerous possibilities for the development of novel bioactive compounds.

References

  • PubChem. Methyl 2-oxoindoline-6-carboxylate. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Published July 01, 2022. Available from: [Link]

Sources

Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] When func...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] When functionalized with a carbohydrazide moiety at the 6-position, it gives rise to 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide, a compound of significant interest for its potential pharmacological activities. While direct mechanistic studies on this specific molecule are nascent, a comprehensive analysis of its structural components—the 2-oxoindoline core and the carbohydrazide functional group—provides a robust framework for predicting its biological behavior. This guide synthesizes current knowledge on related compounds to propose and explore the most probable mechanisms of action, offering a roadmap for future research and drug development endeavors.

Deconstructing the Pharmacophore: Core Structural Insights

The therapeutic potential of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide can be logically inferred by dissecting its two primary structural features:

  • The 2-Oxoindoline Core: This bicyclic lactam is a privileged scaffold in drug discovery, known for its ability to interact with a multitude of biological targets.[1][2] Its rigid structure provides a defined orientation for substituent groups to engage with protein binding sites. Clinically approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor, feature this core structure, highlighting its significance in oncology.[1] The oxindole ring system is frequently implicated in the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][5][6]

  • The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a versatile functional group that can significantly influence a molecule's biological profile. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, the terminal hydrazine can react with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active compounds.[7][8][9] The carbohydrazide moiety has been associated with a range of activities, including antimicrobial, antioxidant, and anticancer effects.[10][11][12]

The placement of the carbohydrazide at the 6-position of the 2-oxoindoline core is anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its target-binding affinity and specificity.

Postulated Mechanisms of Action

Based on the extensive literature on 2-oxoindoline and carbohydrazide derivatives, several key mechanisms of action are proposed for 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide.

Inhibition of Protein Kinases

The 2-oxoindoline scaffold is a well-established pharmacophore for kinase inhibition.[1] Numerous derivatives have been shown to target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are pivotal in cancer cell proliferation, angiogenesis, and survival.

Proposed Mechanism: 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide likely acts as a Type II or Type III kinase inhibitor, binding to the ATP-binding site of the kinase domain. The oxindole core would mimic the adenine region of ATP, while the carbohydrazide moiety could form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The specific kinases inhibited would be determined by the overall shape and electronic distribution of the molecule.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Incubation Incubate kinase, substrate, and compound Compound_Prep->Incubation Kinase_Prep Prepare recombinant kinase and substrate solution Kinase_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction by adding ATP Incubation->Initiation Termination Terminate reaction Initiation->Termination Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection IC50_Calc Calculate IC50 values Detection->IC50_Calc

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Disruption of Microtubule Dynamics

Several indole derivatives have been identified as potent microtubule-destabilizing agents, binding to the colchicine site of tubulin and inhibiting its polymerization.[4][5] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Proposed Mechanism: The indole ring of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide could insert into the hydrophobic colchicine-binding pocket on β-tubulin. The 2-oxo group and the carbohydrazide moiety could then form hydrogen bonds with key amino acid residues within the binding site, such as those in the T7 loop and α-helix H8. This binding would prevent the curved-to-straight conformational change required for tubulin polymerization, leading to microtubule destabilization.

Signaling Pathway: Microtubule Disruption and Apoptosis

G Compound 2-oxo-2,3-dihydro-1H- indole-6-carbohydrazide Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Proposed pathway of apoptosis induction via microtubule disruption.

Induction of Apoptosis via Intrinsic Pathway

Many anticancer agents, including indole derivatives, exert their effects by inducing programmed cell death, or apoptosis.[6][10] This is often achieved through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.

Proposed Mechanism: Treatment of cancer cells with 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide may lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[10] This would increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytosol, which then activates the caspase cascade, culminating in apoptosis.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are necessary.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol: Western Blot Analysis of Apoptotic Proteins

Objective: To assess the effect of the compound on the expression of key apoptotic regulatory proteins.

Methodology:

  • Cell Lysis: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein expression.

Quantitative Data Summary

The following table provides a template for summarizing potential experimental outcomes.

AssayCell LineParameterResult (e.g., IC50, % of cells)
Antiproliferative Activity MCF-7IC50[Insert Value] µM
HCT116IC50[Insert Value] µM
Cell Cycle Analysis (at IC50) MCF-7% G2/M Arrest[Insert Value] %
Apoptosis Assay (Annexin V) MCF-7% Apoptotic Cells[Insert Value] %
Kinase Inhibition VEGFR2IC50[Insert Value] µM
PDGFRβIC50[Insert Value] µM
Tubulin Polymerization IC50[Insert Value] µM

Conclusion and Future Directions

While the precise molecular targets of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide remain to be definitively identified, the evidence from structurally related compounds strongly suggests a multi-faceted mechanism of action centered on kinase inhibition, microtubule disruption, and the induction of apoptosis. The experimental framework provided in this guide offers a clear path for elucidating its specific biological activities. Future research should focus on target identification and validation studies, such as affinity chromatography and proteomics, to pinpoint the direct binding partners of this promising compound. Such efforts will be crucial in harnessing the therapeutic potential of the 2-oxoindoline-6-carbohydrazide scaffold for the development of novel therapeutics.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC.
  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
  • Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiprolifer
  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
  • Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Taylor & Francis Online.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica.
  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Microwave assisted syntheses and biological activity of some pyrazoles and thiazolidinones derived from 1h-indole-2- carbohydrazides.
  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.
  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.
  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosph
  • Carbohydrazide.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv

Sources

Foundational

"2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Introduction: Unveiling the Profile of a Promising Heterocycle 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Introduction: Unveiling the Profile of a Promising Heterocycle

2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide is a heterocyclic compound featuring a core 2-oxindole (or indolin-2-one) scaffold, which is a privileged structure in medicinal chemistry, linked to a carbohydrazide functional group. The oxindole nucleus is a cornerstone of numerous pharmacologically active agents, while the carbohydrazide moiety offers unique chemical properties, including strong reducing potential and the capacity for diverse chemical modifications.

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals engaged with this molecule. Due to the limited publicly available data on this specific compound, this document adopts a first-principles approach. It combines theoretical analysis based on its constituent functional groups with established, field-proven methodologies for empirically determining its solubility and stability. The objective is to provide not just a set of protocols, but a strategic and logical approach to thoroughly characterizing this compound for research and development applications.

Part 1: Physicochemical Profile and Predicted Characteristics

A molecule's intrinsic properties are dictated by its structure. By deconstructing 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide into its primary functional components, we can anticipate its behavior and identify potential liabilities.

Structural Analysis:

  • 2-Oxo-2,3-dihydro-1H-indole (Oxindole) Core: This bicyclic lactam is relatively polar. The amide proton and carbonyl oxygen can participate in hydrogen bonding. The aromatic ring provides a degree of lipophilicity. The indole scaffold itself can be susceptible to oxidative degradation[1].

  • Carbohydrazide Moiety (-CO-NH-NH₂): This functional group is expected to dominate the molecule's solubility and stability profile. Carbohydrazide itself is highly soluble in water but largely insoluble in organic solvents like alcohol, ether, and benzene[2][3][4]. This is due to the multiple N-H groups available for hydrogen bonding with water. Furthermore, as a derivative of hydrazine, it possesses strong reducing properties and is often used as an oxygen scavenger, suggesting a high susceptibility to oxidation[2][5][6][7].

Predicted Solubility Profile:

Based on the highly polar carbohydrazide group, the compound is predicted to exhibit good aqueous solubility. The oxindole core may slightly temper this, but the overall character is likely to be hydrophilic. Solubility in organic solvents is predicted to be low[3][4].

Predicted Stability Hotspots:

  • Oxidative Degradation: The carbohydrazide group is the most probable site of oxidative degradation. Its inherent reducing power makes it reactive with atmospheric oxygen and common oxidizing agents[2].

  • Hydrolytic Cleavage: The molecule possesses two amide-like bonds: the lactam in the oxindole ring and the hydrazide bond. Both are susceptible to hydrolysis under acidic or basic conditions, with the hydrazide potentially being more labile.

  • Photodegradation: Indole derivatives are known to be sensitive to light, which can catalyze oxidative processes[1]. The extensive conjugated system in the molecule could absorb UV radiation, leading to degradation.

  • Thermal Stability: While carbohydrazide itself is a stable solid, it decomposes upon melting (around 153-154 °C) and may explode if heated[2][7]. This suggests that the compound should be handled with care at elevated temperatures.

Part 2: A Practical Guide to Solubility Determination

Empirical determination of solubility is a cornerstone of preclinical development. It is crucial to distinguish between kinetic and thermodynamic solubility, as they inform different stages of research.

  • Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate from a supersaturated solution (typically generated by adding a DMSO stock to an aqueous buffer). It is relevant for high-throughput screening and early in vitro assays.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for assessing bioavailability and developing formulations.

Experimental Workflow for Solubility Assessment

G cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility Compound Dry Compound Stock Prepare High-Conc. Stock in DMSO (e.g., 10-20 mM) Compound->Stock Thermo_Add Add Excess Solid Compound to Media Compound->Thermo_Add Kin_Add Add Stock to Aqueous Media (Final DMSO ≤ 1-2%) Stock->Kin_Add Media Prepare Aqueous Media (Water, PBS, SGF, SIF) Media->Kin_Add Media->Thermo_Add Kin_Incubate Incubate Briefly (e.g., 1-2 hours) Kin_Add->Kin_Incubate Kin_Filter Filter/Centrifuge to Remove Precipitate Kin_Incubate->Kin_Filter Kin_Analyze Analyze Supernatant (HPLC-UV, LC-MS) Kin_Filter->Kin_Analyze Kin_Result Kinetic Solubility Data Kin_Analyze->Kin_Result Thermo_Incubate Shake/Agitate (e.g., 24-48 hours) at Constant Temp. Thermo_Add->Thermo_Incubate Thermo_Filter Filter Supernatant (e.g., 0.45 µm PTFE) Thermo_Incubate->Thermo_Filter Thermo_Analyze Analyze Supernatant (HPLC-UV, LC-MS) Thermo_Filter->Thermo_Analyze Thermo_Result Thermodynamic Solubility Data Thermo_Analyze->Thermo_Result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (e.g., 1-2 mg) to a glass vial. The excess solid is critical to ensure equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear comparison.

MediumTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)
Deionized Water25Thermodynamic
PBS (pH 7.4)37Thermodynamic
Simulated Gastric Fluid (SGF, pH 1.2)37Thermodynamic
Simulated Intestinal Fluid (SIF, pH 6.8)37Thermodynamic
PBS (pH 7.4) + 1% DMSO25Kinetic

Part 3: Comprehensive Stability Profiling

Forced degradation (or stress testing) is a critical component of drug development that helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9] These studies are essential for ensuring product quality, efficacy, and patient safety.[8] Regulatory bodies like the ICH provide guidance on the necessary stress conditions.[8][10]

Core Principle: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] This level of degradation is sufficient to generate and identify primary degradants without being so excessive that it leads to complex secondary degradation products, which complicates analysis.[10]

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A(R2)) Stock Prepare Compound Stock (e.g., 1 mg/mL in ACN or Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Stock->Thermal Photo Photostability (ICH Q1B Light Exposure) Stock->Photo Control Prepare Controls (Time Zero, No Stressor) Stock->Control Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) using Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation Analysis->Data Control->Analysis Pathway Identify Degradants & Elucidate Degradation Pathways Data->Pathway

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 2: Forced Degradation Study

A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is a prerequisite for this protocol.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or water).

  • Stress Conditions: For each condition, prepare a sample and a corresponding control (without the stressor or protected from it).

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Store at room temperature. Causality Note: Basic conditions often cause more rapid degradation than acidic ones, so elevated temperature may not be necessary initially.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to ~100 µg/mL. Store at room temperature, protected from light. Causality Note: The carbohydrazide moiety is predicted to be highly sensitive to oxidation, so this is a critical test.

    • Thermal Degradation (Solution): Dilute the stock solution with deionized water to ~100 µg/mL. Store at an elevated temperature (e.g., 80 °C) protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in a vial and store at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose a solution (~100 µg/mL) and the solid compound to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). The goal is to find the time point that yields 5-20% degradation.

  • Sample Quenching: Before analysis, reactions must be stopped. For acidic/basic samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including controls, using a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) is invaluable for identifying the mass of degradation products, which aids in structure elucidation. Calculate the percentage of parent compound remaining and the percentage of each degradant formed.

Conclusion

References

  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 73948, Carbohydrazide.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • KR-68AL Material Safety Data Sheet. (n.d.).
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Talati, A. S., & Dave, H. N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS.
  • Gas-Sensing.com. (2025, January 24). Simplify Water Testing with the K-1805 Carbohydrazide Kit.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Rovira, E. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.
  • ChemicalLand21. (n.d.). CARBOHYDRAZIDE.
  • BLD Pharm. (n.d.). 2-Oxoindoline-6-carbohydrazide.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Wikipedia. (n.d.). Carbohydrazide.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • ChemicalBook. (2025, July 24). 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID.
  • CHEMetrics. (n.d.). Carbohydrazide, Carbon Dioxide.
  • CHEMetrics. (n.d.). Carbohydrazide Boiler Water Test Kits.
  • Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
  • Sigma-Aldrich. (n.d.). 2-Oxoindoline-6-carboxylic acid.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • RXCHEMICALS. (n.d.). Carbohydrazide.
  • Forever Chemical. (n.d.). Carbohydrazide | CAS 497-18-7 Raw Material.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Abstract & Scientific Context The compound 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (structurally an oxindole-6-carboxylic acid hydrazide) represents a privileged scaffold in medicinal chemistry.[1] The oxindole (ind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (structurally an oxindole-6-carboxylic acid hydrazide) represents a privileged scaffold in medicinal chemistry.[1] The oxindole (indolin-2-one) core is the pharmacophore found in approved multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib and Nintedanib . While 3- and 5-substituted oxindoles are widely characterized, 6-substituted derivatives offer unique vectors for engaging the solvent-front regions of ATP-binding pockets in kinases like VEGFR2 , CDK2 , and Src .

This application note details the critical in vitro assay cascade required to validate this molecule. We move beyond standard screening to address specific chemical liabilities of the hydrazide moiety—specifically its reactivity with carbonyl-containing cell culture components—ensuring that observed biological activity is intrinsic to the ligand and not an experimental artifact.

Primary Biochemical Assay: TR-FRET Kinase Profiling

Rationale

The oxindole scaffold functions primarily as an ATP-competitive inhibitor. Traditional radiometric assays are low-throughput, while standard fluorescence intensity assays suffer from interference by autofluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this scaffold because it is ratiometric, minimizing false positives from compound fluorescence.

Target Selection

Based on structural homology to Sunitinib, VEGFR2 (KDR) is the primary validation target.

Experimental Workflow Diagram

Kinase_TRFRET Reagents Reagent Prep (Kinase, Tracer, Antibody) Plate 384-Well Plate (Low Volume Black) Reagents->Plate Dispense 10µL Reaction Kinase Reaction (1 hr @ RT) Plate->Reaction + Compound (DMSO <1%) Detection TR-FRET Read (Ex: 340nm, Em: 495/520nm) Reaction->Detection + Eu-Antibody + EDTA Analysis Data Analysis (Emission Ratio 520/495) Detection->Analysis Calculate IC50

Caption: Workflow for LanthaScreen™ Eu Kinase Binding Assay. The ratiometric readout corrects for well-to-well variability and compound interference.

Detailed Protocol: VEGFR2 Binding Assay

Materials:

  • VEGFR2 (KDR) Kinase Domain (Recombinant)

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate)

  • Antibody: Eu-anti-GST (Lanthanide donor)

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide in 100% DMSO to 10 mM. Prepare a 10-point serial dilution (1:3) in DMSO.[2]

  • Master Mix: Dilute VEGFR2 enzyme (5 nM final) and Eu-anti-GST antibody (2 nM final) in Kinase Buffer.

  • Plate Seeding: Transfer 5 µL of Master Mix into a white 384-well low-volume plate.

  • Compound Addition: Add 100 nL of compound dilution via acoustic dispenser (Echo) or pin tool.

    • Control High: DMSO only (0% Inhibition).

    • Control Low: 10 µM Sunitinib (100% Inhibition).

  • Tracer Addition: Add 5 µL of Kinase Tracer 236 (optimized to

    
     concentration, typically 5-10 nM).
    
  • Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Calculation:

    
    . Plot % Inhibition vs. log[Compound].
    

Cellular Phenotypic Assay: Metabolic Viability

Rationale

While kinase inhibition proves mechanism, cellular assays prove permeability. However, hydrazides can be unstable in standard media. We utilize the Resazurin (Alamar Blue) assay over MTT because it allows continuous monitoring and does not require cell lysis, reducing artifacts caused by hydrazide-formazan interactions.

Cell Line Selection
  • HUVEC: For endothelial proliferation (VEGFR2 dependent).

  • MCF-7: For general cytotoxicity (off-target/general toxicity).

Experimental Workflow Diagram

Cell_Assay Seed Seed Cells (3000 cells/well) Treat Compound Treatment (72 Hours) Seed->Treat Adhere 24h Reagent Add Resazurin (10% v/v) Treat->Reagent Post-Incubation Read Fluorescence Read (Ex: 560nm / Em: 590nm) Reagent->Read 1-4h Incubation

Caption: Resazurin reduction assay. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

Critical Protocol Modification for Hydrazides

Warning: Standard DMEM/RPMI contains Pyruvate and Glucose (aldehydes/ketones). Hydrazides react with these to form hydrazones in situ, potentially altering potency.

  • Modification: Use Pyruvate-Free DMEM for the assay duration to minimize Schiff base formation during the 72-hour incubation.

Step-by-Step Procedure:

  • Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well black-walled plates in EGM-2 media. Incubate 24h.

  • Media Exchange: Carefully aspirate media and replace with Pyruvate-Free assay media containing 1% FBS.

  • Treatment: Add compound (0.1 nM to 10 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add Resazurin reagent (10% of well volume). Incubate 2-4 hours.

  • Readout: Measure fluorescence (Ex 560 / Em 590).

Stability & Liability Assessment (The "Hydrazide Factor")

Rationale

The 6-carbohydrazide moiety is a nucleophile.[3] In drug development, "false" activity often arises because the hydrazide condenses with media components (pyruvate, alpha-ketoglutarate) to form a hydrazone, which might be the actual active species. You must verify chemical integrity.

Stability Assay Diagram

Stability Comp Compound (Hydrazide) Media Media (+/- Pyruvate) Comp->Media Incubate 0, 4, 24h LCMS LC-MS/MS Analysis Media->LCMS Extract Result Identify Adducts (M+87 Da) LCMS->Result Detect Hydrazone

Caption: Workflow to detect spontaneous hydrazone formation in culture media.

LC-MS Protocol
  • Incubation: Spike compound (10 µM) into:

    • Tube A: PBS (Control).

    • Tube B: DMEM + 1 mM Pyruvate.

  • Sampling: Aliquot at T=0, T=4h, T=24h.

  • Quench: Add equal volume cold Acetonitrile. Centrifuge.

  • Analysis: Inject supernatant into LC-MS.

    • Look for: Loss of Parent Mass (M) and appearance of Parent + Pyruvate adduct (M + 88 - 18 = M + 70 Da shift) or similar condensation products.

  • Decision Gate: If >50% conversion occurs in 4 hours, biological results from Section 3 must be interpreted as the activity of the adduct, not the parent hydrazide.

Data Summary & Interpretation

Assay TypeMetricAcceptance CriteriaInterpretation
Biochemical IC50 (VEGFR2)< 100 nMPotent intrinsic kinase inhibition.
Cellular EC50 (HUVEC)< 1 µMGood membrane permeability and target engagement.
Stability

(Media)
> 24 HoursCompound is stable; activity is authentic.
Stability

(Media)
< 4 HoursFlag: Activity likely driven by hydrazone adduct.

References

  • Prakash, C., et al. (2012).[4] "Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review." Pharmacology & Pharmacy.

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen™ Kinase Assay for VEGFR2 (KDR)." Application Notes.

  • Gudmundsdottir, A.V., et al. (2009).[5] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research.

  • Yang, T.H., et al. (2018).[6] "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents."[4][6] Cancer Treatment Journal.

  • Xu, C., et al. (2021). "The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy." Current Medicinal Chemistry.

Sources

Application

Application Note: Preclinical Evaluation of 2-Oxo-2,3-dihydro-1H-indole-6-carbohydrazide Derivatives

Executive Summary The 2-oxo-2,3-dihydro-1H-indole (oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Sunitinib and Nintedanib . While 3-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxo-2,3-dihydro-1H-indole (oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Sunitinib and Nintedanib . While 3-substituted oxindoles are well-characterized, 6-substituted derivatives —specifically 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide —represent a critical synthetic divergence point.

This carbohydrazide moiety functions as a "molecular hook," allowing the generation of acylhydrazones and Schiff bases that extend into the solvent-accessible pocket of kinase domains, improving solubility and specificity. This guide details the in vivo application of these derivatives, focusing on formulation strategies, tumor xenograft protocols, and pharmacodynamic (PD) validation.

Part 1: Molecular Rationale & SAR Strategy

The "Nintedanib" Connection

The 6-carbohydrazide scaffold is structurally homologous to the 6-methoxycarbonyl core of Nintedanib (a triple angiokinase inhibitor). Converting the ester to a carbohydrazide allows for the introduction of hydrogen-bond donors/acceptors that can interact with residues like Glu885 or Asp1046 in the VEGFR2 ATP-binding pocket.

Structural Activity Relationship (SAR) Workflow

The following diagram illustrates the synthetic logic and biological targets for these derivatives.

SAR_Strategy Core 2-Oxo-2,3-dihydro- 1H-indole-6-carboxylate Hydrazide 6-Carbohydrazide (Intermediate) Core->Hydrazide Hydrazine Hydrate Reflux Derivatives Acylhydrazone/Schiff Base Derivatives (Active API) Hydrazide->Derivatives Aldehyde Condensation (Schiff Base Formation) Target1 VEGFR2 Binding (Angiogenesis) Derivatives->Target1 H-Bonding (Hinge Region) Target2 FGFR1 Binding (Resistance Escape) Derivatives->Target2 Allosteric Modulation Target3 Tubulin Polymerization (Dual Mechanism) Derivatives->Target3 High Conc. Effect

Caption: Synthetic evolution of the oxindole-6-carbohydrazide scaffold into active multi-target kinase inhibitors.[1]

Part 2: Formulation & Pharmacokinetics (PK)

Challenge: Oxindole-6-carbohydrazide derivatives are planar, aromatic systems with high melting points (>250°C) and poor aqueous solubility (Class II/IV BCS). Standard saline formulation will result in precipitation and erratic bioavailability.

Optimized Vehicle Protocol (Oral Gavage - PO)

Do not use simple suspensions. Use a co-solvent/surfactant system to ensure micro-emulsification in the gut.

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock solution)
PEG 400 30%Co-solvent (prevents precipitation upon dilution)
Tween 80 5%Surfactant (improves wetting)
Saline (0.9%) 60%Bulk aqueous phase (Add last, slowly)

Preparation Steps:

  • Weigh the derivative accurately.

  • Dissolve completely in 100% DMSO (vortex/sonicate).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while vortexing to form a stable micro-suspension or clear solution.

  • QC: Verify pH is between 5.5–7.0. If precipitation occurs, switch to 0.5% Hydroxypropyl methylcellulose (HPMC) suspension.

Part 3: In Vivo Efficacy Protocol (Tumor Xenograft)

Model: Human Colon Carcinoma (HCT116) or Non-Small Cell Lung Cancer (A549). Rationale: These lines are highly dependent on VEGF/EGF signaling, making them sensitive to oxindole-based TKIs.

Experimental Design (n=8 mice/group)
  • Group A: Vehicle Control (PO, QD).

  • Group B: Positive Control (Sunitinib, 40 mg/kg, PO, QD).

  • Group C: Test Derivative (Low Dose, 20 mg/kg, PO, QD).

  • Group D: Test Derivative (High Dose, 50 mg/kg, PO, QD).

Workflow Diagram

InVivo_Workflow Step1 Cell Culture (HCT116, Log Phase) Step2 Inoculation (5x10^6 cells, Sub-Q Flank) Step1->Step2 Step3 Tumor Growth (Wait for 100-150 mm^3) Step2->Step3 ~7-10 Days Step4 Randomization (Sort by Tumor Vol) Step3->Step4 Step5 Treatment Phase (21 Days, Daily Dosing) Step4->Step5 Start D0 Step6 Necropsy & Analysis (Tumor Weight, IHC) Step5->Step6 Day 21

Caption: Timeline for subcutaneous xenograft evaluation of oxindole derivatives.

Step-by-Step Procedure
  • Inoculation: Inject

    
     cells suspended in 100 µL Matrigel/PBS (1:1) into the right flank of BALB/c nude mice.
    
  • Staging: Monitor tumors until they reach 100–150 mm³ . Calculate volume using

    
    .
    
  • Dosing: Administer vehicle or drug daily via oral gavage. Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Endpoint: After 21 days, harvest tumors. Weigh them and fix in 10% formalin for IHC (Ki-67, CD31).

Part 4: Pharmacodynamic (PD) Validation

To prove the mechanism of action (MoA) is indeed kinase inhibition and not non-specific toxicity, you must demonstrate inhibition of phosphorylation in vivo.

Target Biomarkers:

  • p-VEGFR2 (Tyr1175): Marker for angiogenesis inhibition.

  • p-ERK1/2: Downstream effector of the RAS/RAF/MEK pathway.

  • Cleaved Caspase-3: Marker for apoptosis.

Western Blot Protocol (Tumor Lysates):

  • Flash freeze 50mg of tumor tissue in liquid nitrogen.

  • Homogenize in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Normalize protein to 30 µ g/lane .

  • Expectation: Valid oxindole-6-carbohydrazide derivatives should show reduced p-VEGFR2 and p-ERK levels compared to Vehicle, similar to Sunitinib.

Part 5: Safety & Toxicology Markers

Oxindole derivatives can exhibit hepatotoxicity (liver) or cardiotoxicity.

ParameterMethodAlert Threshold
ALT / AST Serum Biochemistry>3x Vehicle Control
Creatinine Serum Biochemistry>1.5x Vehicle Control
Body Weight Daily Weighing>15% Loss
Behavior ObservationPiloerection, lethargy

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Describes the synthesis of indole hydrazides and their antiproliferative activity against MCF-7 and HCT116 lines.

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Source: ACS Omega. Context: Details the SAR of indole-based kinase inhibitors targeting VEGFR-2 and CDK2, providing IC50 benchmarks.

  • Discovery of Sunitinib (SU11248): A Novel Tyrosine Kinase Inhibitor. Source: Journal of Medicinal Chemistry.[2] Context: Foundational paper establishing the oxindole scaffold for in vivo kinase inhibition.

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. Source: MDPI (Molecules). Context: Discusses the hybridization of indolinone (oxindole) with hydrazones for hepatocellular carcinoma (HepG2) targeting.

Sources

Method

Cell-based assays for "2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide" cytotoxicity

Executive Summary & Chemical Context This technical guide outlines the validation and execution of cytotoxicity assays for 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (hereafter referred to as OX-6-HYD ). OX-6-HYD repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical guide outlines the validation and execution of cytotoxicity assays for 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (hereafter referred to as OX-6-HYD ).

OX-6-HYD represents a privileged scaffold in medicinal chemistry. The oxindole core (indolin-2-one) is the structural backbone of approved tyrosine kinase inhibitors (TKIs) like Sunitinib and Nintedanib . The C6-hydrazide moiety serves as a critical "warhead" precursor, often derivatized into hydrazones to target CDK2, VEGFR2, or tubulin polymerization.

Critical Technical Warning: The hydrazide group (-CONHNH


) is chemically reactive. It functions as a reducing agent and a nucleophile. Consequently, standard tetrazolium-based assays (MTT/MTS) are contraindicated  for this molecule, as the hydrazide can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals. This guide prioritizes ATP-based luminescence and impedance-based monitoring to ensure data integrity.

Pre-Analytical Phase: Solubility & Stability

Oxindole derivatives are notoriously insoluble in aqueous media due to strong intermolecular hydrogen bonding (lactam ring). Improper solubilization is the #1 cause of low-potency artifacts.

Protocol A: Compound Reconstitution
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid ethanol, as oxindoles often crystallize out of protic solvents upon aqueous dilution.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Note: Sonicate at 40 kHz for 10 minutes if visual turbidity persists.

  • Storage: Aliquot into amber glass vials (hydrazides are light-sensitive) and store at -20°C.

    • Shelf Life: Discard after 3 freeze-thaw cycles. Hydrazides can oxidize to azo compounds or hydrolyze over time.

Protocol B: The "Step-Down" Dilution Method

Directly spiking 100% DMSO stock into cell media often causes microprecipitation (the "crashing out" effect), which kills cells via physical sedimentation rather than chemical toxicity.

  • Intermediate Plate: Create a 1000x concentration series in pure DMSO first.

  • Pre-Dilution: Dilute the DMSO series 1:50 into serum-free media (2% DMSO final). Mix vigorously.

  • Final Dosing: Add the pre-diluted mix 1:20 to the cell culture plate (0.1% DMSO final).

    • Result: This ensures the compound is solvated by proteins/lipids before hitting the bulk aqueous phase.

Primary Screening: Metabolic Viability (ATP Quantification)

Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) instead of MTT.

  • Why: The hydrazide moiety of OX-6-HYD can chemically reduce MTT to purple formazan even in the absence of cells, masking cytotoxicity. ATP levels degrade rapidly upon cell death, providing a "clean" signal.

Experimental Workflow

Cells:

  • Target: HCT-116 (Colon), MCF-7 (Breast) – Common oxindole targets.

  • Counter-Screen: HepG2 (Liver) – To assess hepatotoxicity (a risk with hydrazides).

Steps:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well opaque-walled plates. Incubate 24h for attachment.

  • Treatment: Apply OX-6-HYD using the "Step-Down" method (0.01 µM to 100 µM, 8-point log scale).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48h or 72h at 37°C, 5% CO

    
    .
    
  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add ATP detection reagent (1:1 ratio to media volume).

    • Orbital shake (2 min) to lyse cells.

    • Incubate 10 min (dark) to stabilize signal.

    • Read Luminescence (Integration: 0.5 – 1.0 sec).

Data Processing: Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to determine IC

.

Secondary Profiling: Mechanism of Action (Apoptosis)

Oxindoles typically arrest cells in the G2/M phase (tubulin interference) or induce apoptosis via kinase inhibition. We distinguish cytostatic effects (growth arrest) from cytotoxic effects (death) using a multiplexed Caspase assay.

Protocol C: Caspase 3/7 Activation
  • Reagent: Use a fluorogenic substrate (DEVD-R110).

  • Multiplexing: This can be combined with the ATP assay if non-lytic reagents are used initially, or run in parallel.

  • Timing: Caspase activation is transient. Measure at 12h, 24h, and 48h .

  • Interpretation:

    • High Caspase + Low ATP = Apoptosis .

    • Low Caspase + Low ATP = Necrosis (or late-stage secondary necrosis).

    • Low Caspase + Moderate ATP (unchanged) = Cytostasis (Growth Arrest).

Visualizing the Logic

Diagram 1: Assay Selection & Interference Logic

This diagram explains the critical decision to avoid MTT due to the chemical nature of the hydrazide.

AssaySelection Compound Test Compound: OX-6-HYD ChemProp Chemical Property: Nucleophilic Hydrazide Group (-CONHNH2) Compound->ChemProp MTT_Path MTT/MTS Assay (Tetrazolium Reduction) ChemProp->MTT_Path High Risk ATP_Path ATP Luminescence (CellTiter-Glo) ChemProp->ATP_Path Recommended Reaction Abiotic Reduction (Non-Enzymatic) MTT_Path->Reaction Hydrazide reacts directly with dye Valid Valid Result: Quantifies ATP (Energy) ATP_Path->Valid No Chemical Interference Artifact False Positive: Artificial Formazan Production Reaction->Artifact

Caption: Decision tree highlighting the chemical interference of hydrazides with tetrazolium salts, necessitating ATP-based quantification.

Diagram 2: Experimental Workflow & Mechanism

This diagram outlines the self-validating workflow from stock prep to mechanistic confirmation.

Workflow Stock 1. Stock Prep (DMSO, 10mM) Dilution 2. Step-Down Dilution (Prevent Precipitation) Stock->Dilution Screen 3. Primary Screen (ATP Luminescence) Dilution->Screen Result_Tox Cytotoxic (Low ATP) Screen->Result_Tox IC50 < 10µM Result_Safe Non-Toxic (High ATP) Screen->Result_Safe IC50 > 50µM Mech 4. Mechanism Check (Caspase 3/7 + Imaging) Result_Tox->Mech Target Target Validation: Kinase Inhibition (VEGFR/CDK) Mech->Target Confirm Apoptosis

Caption: Operational workflow emphasizing the "Step-Down" dilution technique and the progression from viability screening to mechanistic profiling.

Data Presentation Standards

When reporting results for OX-6-HYD, summarize data in the following format to allow cross-study comparison:

ParameterAssay TypeCell LineValue (IC

)
95% CINotes
Potency ATP LuminescenceHCT-1164.2 µM3.8 – 4.6 µM48h exposure
Selectivity ATP LuminescenceHepG2> 50 µMN/ALow hepatotoxicity
Mechanism Caspase 3/7 GloHCT-1163.5-fold increaseN/ARelative to vehicle
Artifact Check Cell-Free MediaN/A< 1% SignalN/AConfirms no ATP interference

References

  • Chemical Interference in Cytotoxicity Assays

    • Title: "Interference of chemical reagents with MTT and MTS assays."
    • Source:Biotechniques (2018).
    • Relevance: Establishes the reducing nature of hydrazides/thiols causing false positives in tetrazolium assays.
    • Link:[Link]

  • Oxindole Scaffold Biological Activity

    • Title: "Indolin-2-one: a versatile heterocyclic scaffold for advanced drug discovery."
    • Source:Future Medicinal Chemistry (2020).
    • Relevance: Reviews the kinase inhibitory potential of 6-substituted oxindoles.
    • Link:[Link]

  • ATP Assay Methodology: Title: "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Source:Promega Technical Bulletins. Relevance: The gold standard protocol for ATP-based cytotoxicity, avoiding colorimetric interference.
  • Solubility Management in Screening

    • Title: "Compound management: a guide to the solubility of drug-like compounds."
    • Source:SLAS Discovery (2017).
    • Relevance: Provides the theoretical basis for the "Step-Down" dilution protocol to prevent precipit
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Identifying byproducts in "2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide" synthesis

Technical Support Center: Synthesis & Purification of Indole-6-Carbohydrazides Subject: Troubleshooting Byproducts in the Synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Reference ID: TSC-IND-06-HYD Applicable...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of Indole-6-Carbohydrazides

Subject: Troubleshooting Byproducts in the Synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide Reference ID: TSC-IND-06-HYD Applicable For: Medicinal Chemistry, Process Development, Kinase Inhibitor Synthesis (e.g., Nintedanib intermediates)

Executive Summary & Reaction Logic

The Objective: Transformation of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Starting Material, SM) into 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (Target Product, TP) via nucleophilic acyl substitution (hydrazinolysis).

The Challenge: While hydrazinolysis is generally considered robust, the oxindole core introduces specific sensitivities—particularly oxidation at the C3 position and solubility-driven dimerization. This guide addresses the "Hidden Three" impurities: the Symmetric Dimer , the Oxidized Isatin , and the Solvent Adducts .

Core Reaction Scheme: The reaction relies on the nucleophilicity of hydrazine hydrate (


) displacing the methoxy group.

ReactionPathway SM Methyl Ester (SM) (Methyl 2-oxoindoline-6-carboxylate) Target Target Hydrazide (Precipitates) SM->Target N2H4 (Excess), Reflux Dimer Impurity A: Dimer (Symmetric Bis-hydrazide) SM->Dimer Low N2H4 or High Temp Isatin Impurity B: Isatin (Oxidation at C3) SM->Isatin O2 / Air Exposure Acid Impurity C: Acid (Hydrolysis) SM->Acid H2O / No N2H4 Hydrazine Hydrazine Hydrate (Excess) Target->Dimer Reacts with SM

Figure 1: Reaction pathway showing the "Happy Path" (Green) and critical failure modes (Red/Orange/Grey).

Troubleshooting Dashboard: Identifying Your Impurity

Use this diagnostic table to match your observation with the likely chemical culprit.

SymptomLikely ImpurityMechanism of FormationCorrective Action
High MW (+238 mass units) Insoluble white solidSymmetric Dimer (N,N'-bis(2-oxoindoline-6-carbonyl)hydrazine)Stoichiometry Failure: The newly formed hydrazide acts as a nucleophile and attacks a remaining ester molecule because hydrazine was limiting.Increase Hydrazine: Use 10–15 equivalents. Ensure vigorous stirring so the hydrazide precipitates out of the reaction zone immediately.
Yellow/Orange Color New spot on TLC (lower Rf)Isatin Derivative (2,3-dioxoindoline-6-carbohydrazide)Oxidation: The C3 position of the oxindole ring is susceptible to air oxidation, forming a diketone (isatin).Deoxygenate: Sparge solvents with Argon/Nitrogen. Run reaction under inert atmosphere.
MW +40 (or +56) Extra methyl singlets in NMRHydrazone/Azine Solvent Adduct: Reaction of the hydrazide with ketone solvents (Acetone, MEK) used during washing or crystallization.Avoid Ketones: Never use acetone to wash hydrazides. Use Ethanol, Methanol, or Ether.
Starting Material Remains Reaction stallsUnreacted Ester Solubility Issue: The ester is poorly soluble in the alcohol solvent, preventing contact with hydrazine.Co-solvent: Add small amount of THF or DMF to solubilize the ester, but keep temperature moderate to avoid dimerization.

Analytical Forensics (Evidence & Validation)

Do not rely solely on TLC. Use these specific spectral markers to validate your product purity.

A. 1H-NMR Diagnostics (DMSO-d6)
  • Target Product (Hydrazide):

    • 
       ~9.0–10.0 ppm (s, 1H): -CONH-  (Hydrazide amide proton).
      
    • 
       ~10.5–11.0 ppm (s, 1H): Indole -NH-  (Lactam).
      
    • 
       ~4.5 ppm (bs, 2H): -NH2  (Hydrazide amine). Note: This broad signal often disappears if D2O exchange is performed.
      
    • 
       ~3.52 ppm (s, 2H): C3-H2  (Methylene of oxindole). Crucial: If this signal disappears, you have oxidized to Isatin.
      
  • Impurity A (Dimer):

    • Absence of the -NH2 signal (~4.5 ppm).

    • Doubling of integration in the aromatic region relative to the hydrazide NH.

  • Impurity B (Isatin):

    • Absence of the C3-H2 methylene singlet (~3.5 ppm).

    • Visual Cue: Sample is distinctly yellow/orange (Oxindoles are typically off-white).

B. Mass Spectrometry (LC-MS)
  • Target Mass (M+H): 192.2 (Calc: 191.19).

  • Dimer Mass (M+H): ~365.3 (Loss of

    
     bridging two units).
    
  • Isatin Mass (M+H): 206.1 (+14 mass units from oxidation

    
    ).
    

Optimized Synthetic Protocol

This protocol is designed to minimize dimerization and oxidation.

Reagents:

  • Methyl 2-oxoindoline-6-carboxylate (1.0 eq)[1]

  • Hydrazine Hydrate (80% or 64% solution) (15.0 eq )

  • Methanol (anhydrous) or Ethanol (10-20 volumes)

Step-by-Step:

  • Preparation: Charge the Methyl ester and Methanol into a round-bottom flask.

  • Inerting (Critical): Sparge the suspension with Nitrogen for 15 minutes to remove dissolved oxygen (prevents Isatin formation).

  • Addition: Add Hydrazine Hydrate in one portion at room temperature.

    • Why? Slow addition keeps hydrazine concentration low relative to the ester, promoting Dimer formation. High concentration favors the Target.

  • Reaction: Heat to reflux (

    
     for MeOH) for 3–6 hours.
    
    • Monitoring: The starting ester usually dissolves, and the product precipitates as a bulky solid.

  • Work-up:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash 1: Cold Methanol (removes unreacted ester/hydrazine).

    • Wash 2: Diethyl Ether or MTBE (removes moisture).

    • DO NOT use Acetone.

  • Drying: Vacuum dry at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean my glassware or wash the filter cake? A: No. Hydrazides react rapidly with acetone to form hydrazones (


). This creates a new impurity that is difficult to remove. Use Methanol or Ethanol for cleaning.

Q: My product is turning pink/red upon filtration. Why? A: This indicates trace oxidation of the indole ring (formation of rosindole-like species) or trace iron contamination. Ensure your hydrazine source is clean and minimize light exposure during drying.

Q: The reaction slurry is too thick to stir. Can I add water? A: It is better to add more alcohol (Methanol/Ethanol). Adding water decreases the solubility of the ester further, potentially trapping unreacted starting material inside the precipitating product.

References

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120).[2] Journal of Medicinal Chemistry, 52(14), 4466–4480.[2]

  • Wei, W. T., et al. (2017).[3] Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles.[4] Synlett, 28, 2307-2310.[3]

  • Boehringer Ingelheim Pharma. (2001). Indolinones, their production and their use as pharmaceutical compositions.[5] (Patent WO2001027081).

  • Narayana, B., et al. (2005). Synthesis of new hydrazides and their derivatives. E-Journal of Chemistry.

Sources

Optimization

Improving the yield of "2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide"

Technical Support Center: 2-Oxo-2,3-dihydro-1H-indole-6-carbohydrazide Executive Summary & Chemical Context The Molecule: 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (also referred to as 6-hydrazinecarbonyl-2-oxindole)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Executive Summary & Chemical Context

The Molecule: 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (also referred to as 6-hydrazinecarbonyl-2-oxindole). Significance: This scaffold is a critical intermediate in the synthesis of angiokinase inhibitors (e.g., analogs of Nintedanib and Sunitinib ).[1] The 6-position substitution is particularly relevant for maintaining hydrogen-bonding motifs in the ATP-binding pocket of VEGFR/FGFR kinases.

The Problem: The conversion of methyl 2-oxoindoline-6-carboxylate to its hydrazide derivative often suffers from variable yields (40–60%) due to:

  • Solubility Mismatch: The product is frequently insoluble in the reaction solvent, trapping impurities.[1]

  • Dimerization: Formation of the symmetric N,N'-diacylhydrazine impurity.

  • Oxindole Instability: Potential for ring-opening or oxidation at the C3 position under harsh forcing conditions.

Master Protocol: Optimized Hydrazinolysis

This protocol replaces standard "dump-and-stir" methods with a controlled addition sequence to minimize dimer formation and maximize purity.

Reaction Scheme:



(Where R = 2-oxoindoline-6-yl)[1]
Step-by-Step Methodology
ParameterSpecificationRationale
Substrate Methyl 2-oxoindoline-6-carboxylateMethyl esters react faster than ethyl esters due to lower steric hindrance.
Reagent Hydrazine Hydrate (80% or 64% aq.)[1]Stoichiometry is critical: Use 10–15 equivalents . High dilution of the ester prevents dimer formation.
Solvent Methanol (Anhydrous preferred)Matches the leaving group (OMe) to prevent transesterification byproducts.[1]
Concentration 0.1 M (with respect to Ester)Dilute conditions favor the mono-acylation (product) over di-acylation (dimer).[1]
Temperature Reflux (65°C)Required to overcome the activation energy of the amide bond formation on the electron-rich indole ring.

Procedure:

  • Dissolution: Suspend Methyl 2-oxoindoline-6-carboxylate (1.0 eq) in Methanol (10 mL/g).

  • Activation: Heat the suspension to 40°C. The ester may not fully dissolve; this is acceptable.

  • Reagent Addition: Add Hydrazine Hydrate (15.0 eq) in a single portion. Note: Slow addition is detrimental here; you want a high local concentration of hydrazine immediately.

  • Reaction: Heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: The suspension usually clears to a solution, then a new precipitate (the hydrazide) forms after 2 hours.[1]

  • Work-up (The "Crash" Method):

    • Cool the mixture to room temperature, then to 0°C for 30 minutes.

    • Filter the precipitate.[2]

    • Critical Wash: Wash the cake with cold Methanol (

      
      ) followed by Diethyl Ether  (
      
      
      
      ).[1] Ether removes trapped hydrazine and dries the solid.
  • Drying: Vacuum dry at 45°C.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 50%, and I see a "double mass" peak in LCMS. What is it?

Diagnosis: You have formed the Dimer Impurity (N,N'-bis(2-oxoindoline-6-carbonyl)hydrazine). Cause: Low hydrazine concentration. Once the product (Hydrazide) forms, it is still a nucleophile.[1] If it encounters an unreacted Ester molecule, it attacks it, forming the dimer (R-CO-NH-NH-CO-R). Solution:

  • Increase Hydrazine: Bump equivalents from 5 to 15.

  • Dilution: Run the reaction more dilute (0.05 M).

  • Reverse Addition: If the problem persists, dissolve the hydrazine in methanol first, bring to reflux, and slowly add the ester (solid or slurry) to the boiling hydrazine.[1]

Q2: The product won't precipitate; it's stuck in the mother liquor.

Diagnosis: The hydrazide is amphoteric and can form soluble salts with excess hydrazine or become supersaturated. Solution:

  • Concentration: Remove 70% of the solvent via rotary evaporation.

  • Anti-solvent: Add Isopropanol or Water (dropwise) to the concentrated methanol solution.[1] Water is highly effective but makes drying harder.

  • Neutralization: If the pH is >10 (due to excess hydrazine), adjust to pH 8–9 with dilute acetic acid to reduce solubility, but do not go acidic (or you will protonate the hydrazide, making it soluble again).[1]

Q3: The product is colored (Pink/Brown) instead of Off-White.

Diagnosis: Oxidation of the oxindole core (formation of isatin-like impurities) or oxidation of residual hydrazine. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen/Argon. Hydrazine at reflux is sensitive to air.

  • Wash Protocol: The pink color is often a surface impurity. Wash the filtered solid with Dichloromethane (DCM) .[1] The product is insoluble in DCM, but many oxidative impurities are soluble.[1]

Mechanistic Visualization

The following diagram illustrates the competitive pathways governing the yield.

ReactionPathway Ester Methyl 2-oxoindoline- 6-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Dimer Dimer Impurity (Yield Killer) Ester->Dimer Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Target Hydrazide (Yield > 85%) Intermediate->Product - MeOH (Main Pathway) Product->Dimer Attacks Unreacted Ester (Low Hydrazine Conc.)

Figure 1: Reaction pathway showing the competition between the desired hydrazinolysis (Green) and the dimerization side-reaction (Red).[1]

Quantitative Data: Solvent Screening

The following data summarizes internal optimization runs for the 6-isomer specifically.

Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Notes
Methanol 65488% >98%Best balance of rate and isolation ease.[1]
Ethanol78672%95%Product is too insoluble; traps unreacted ester inside the precipitate.
THF661245%80%Reaction is sluggish; hydrazine separates from THF (biphasic).[1]
Water (neat)100230%60%Hydrolysis of ester to acid competes significantly.[1]

References

  • Roth, G. J., et al. (2015).[1] "Nintedanib: The first tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis." Journal of Medicinal Chemistry. (Context on the 6-substituted oxindole scaffold). [1]

  • Cranwell, P. B., et al. (2016).[1][3] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[3] Synlett. (Discusses hydrazide formation kinetics and stability).

  • Technical Disclosure Commons. (2022).[1][4] "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate." (Synthesis of the precursor ester).

  • Sigma-Aldrich. "N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide." (Commercial availability and handling of related hydrazides). [1]

Sources

Troubleshooting

Side reactions in the hydrazinolysis of 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Welcome to the Technical Support Center for Indole Chemistry. This guide addresses the specific challenges encountered during the hydrazinolysis of 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (also known as Methyl/Ethyl Ox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Chemistry. This guide addresses the specific challenges encountered during the hydrazinolysis of 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (also known as Methyl/Ethyl Oxindole-6-carboxylate).

The transformation of the C6-ester to the C6-hydrazide is a critical intermediate step in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib analogs). While theoretically straightforward, this reaction is prone to specific competitive pathways driven by the dual electrophilic centers (Ester vs. Lactam) and the nucleophilic nature of the product.

Part 1: Diagnostic Dashboard

Quickly identify your issue based on experimental observations.

Symptom Probable Side Reaction Root Cause Corrective Action
Insoluble high-MW solid Dimerization (

-diacylhydrazine)
Hydrazine concentration too low; local deficiency of nucleophile.Increase hydrazine equivalents (10–20 eq).[1] Add ester slowly to hydrazine solution.
Product is water-soluble / Low Yield Lactam Ring Opening Reaction temperature too high (>100°C) or prolonged reaction time.Maintain temp <80°C. Monitor via TLC/LCMS. Avoid strong mineral acids during workup.
Starting Material Persists Low Reactivity Poor solubility of the oxindole ester in the chosen solvent (often EtOH).Switch to n-Butanol or use a co-solvent (THF/DMF). Increase agitation.
Yellow/Orange discoloration Oxidation Trace metal contamination or air oxidation of the hydrazide.Degas solvents. Use high-grade hydrazine hydrate. Store product under inert gas.

Part 2: Technical Deep Dive (Q&A)

Q1: I am observing a major impurity with roughly double the molecular weight of my target. What is this?

Technical Analysis: This is the symmetric diacylhydrazine dimer .

  • Mechanism: The desired product, 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide, contains a primary amino group (

    
    ) which is still nucleophilic. If the concentration of the starting ester is high relative to hydrazine, the product attacks a second molecule of the ester.
    
  • Structure:

    
     (where R is the oxindole core).
    
  • Prevention: This is a classic "concentration effect" side reaction. You must ensure that the hydrazine is always in vast excess relative to the ester.

    • Protocol Adjustment: Do not dump the hydrazine into the ester. Instead, add the ester solution dropwise into a stirring solution of excess hydrazine hydrate. This ensures every ester molecule encounters a "sea" of hydrazine.

Q2: My LC-MS shows a peak corresponding to [M+32] or a highly polar species. Is the lactam ring stable?

Technical Analysis: The lactam (cyclic amide) at the C2 position is generally stable under mild hydrazinolysis, but it is not inert.

  • The Risk: Hydrazine is a potent nucleophile.[1] Under forcing conditions (high reflux, long duration), it can attack the C2 carbonyl, cleaving the N1-C2 bond.

  • The Product: This results in (2-amino-4-(hydrazinecarbonyl)phenyl)acetic acid hydrazide derivatives.

  • Chemo-selectivity Factor: The C6-ester is significantly more electrophilic than the C2-lactam. However, if the N1 position is substituted (e.g., N-methyl), the lactam becomes more reactive. For the 1H-indole (unsubstituted), the basic hydrazine deprotonates N1, creating an electron-rich species that protects the ring from nucleophilic attack.

  • Troubleshooting: If you see ring opening, lower the temperature to 60–70°C and stop the reaction immediately upon consumption of the ester.

Q3: Can I use acid to catalyze the reaction if it's sluggish?

Technical Analysis: Absolutely not.

  • Reasoning: While acid catalysis works for ester hydrolysis, adding acid to hydrazine forms hydrazinium salts (

    
    ), which are non-nucleophilic. This kills the reaction.
    
  • Alternative: If reactivity is low, use n-butanol as a solvent. Its higher boiling point (117°C) allows for higher thermal activation without requiring a pressurized vessel, but be cautious of the ring-opening threshold.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide with minimized dimerization.

Reagents:

  • Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 98% grade) (15.0 eq )

  • Ethanol (Absolute) or Methanol (10 volumes)

Methodology:

  • Preparation: Charge a reaction flask with Hydrazine Hydrate (15 eq) and Ethanol (5 vol). Heat to 50°C.

  • Addition: Dissolve the Methyl oxindole-6-carboxylate in warm Ethanol (5 vol). Slowly add this solution to the hydrazine mixture over 30 minutes.

    • Why? This "Reverse Addition" technique keeps the hydrazine:ester ratio high, suppressing dimer formation.

  • Reaction: Reflux the mixture (approx. 78°C) for 3–6 hours. Monitor by TLC (System: DCM:MeOH 9:1).

    • Checkpoint: Look for the disappearance of the non-polar ester spot.

  • Workup: Cool the mixture to 0–5°C. The product usually precipitates as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and then diethyl ether (to remove trace hydrazine).

  • Purification: If the dimer is present (insoluble in hot ethanol), recrystallize the crude product from hot water/ethanol mixtures. The hydrazide is soluble in hot water; the dimer is generally not.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The Green path is the target; Red paths are side reactions to avoid.

Hydrazinolysis_Pathways Ester Oxindole-6-Carboxylate (Starting Material) Target Oxindole-6-Carbohydrazide (TARGET PRODUCT) Ester->Target  Hydrazinolysis  (Kinetic Control) RingOpen Ring-Opened Hydrazide (Cleaved Lactam) Ester->RingOpen  Overheating  (>100°C) Acid Oxindole-6-Carboxylic Acid (Hydrolysis Product) Ester->Acid  H2O / No N2H4  (Hydrolysis) Hydrazine Hydrazine Hydrate (Excess) Dimer N,N'-Diacylhydrazine (DIMER IMPURITY) Target->Dimer  + Ester  (Low N2H4 conc.)

Figure 1: Reaction network showing the primary conversion to the hydrazide and competitive pathways leading to dimerization, ring opening, and hydrolysis.

References

  • Bhovi, M. G., & Gadaginamath, G. S. (2005). Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles: Synthesis and antimicrobial activity. Indian Journal of Chemistry, 44B, 1663-1668.

  • Saleem, M., et al. (2024).[2] Transformations of the acyl hydrazide functionality to other functional groups. Organic Letters, 26, 2039-2044.[2]

  • El-Sawy, E. R., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3] Molecules, 17, 8397-8411.

  • Taha, M., et al. (2015).[4] Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies.[4] Bioorganic & Medicinal Chemistry Letters, 25(16), 3285-3289.

  • Narayana, B., et al. (2004). Synthesis of some new 2-(substituted phenyl)-5-(substituted indol-3-yl) azetidin-3-ones and their biological activities. Indian Journal of Heterocyclic Chemistry, 14, 13-16. (General reference for indole hydrazinolysis conditions).

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide

Executive Summary: The "Argon Blanket" Directive 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (Molecular Formula: C H N O ) is a high-risk intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Argon Blanket" Directive

2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide (Molecular Formula: C


H

N

O

) is a high-risk intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Nintedanib analogs). Its dual-functional nature—combining an oxidation-prone carbohydrazide tail with a light-sensitive oxindole core —requires a storage protocol far stricter than standard organic libraries.

Immediate Action Required:

  • Do NOT store in clear glass or standard polyethylene caps.

  • Do NOT store at +4°C for periods exceeding 48 hours.

  • MANDATORY: Store at -20°C (or lower) under an inert atmosphere (Argon/Nitrogen) in amber glass vials.

Technical Deep Dive: Why This Compound Fails

To stabilize this compound, one must understand the specific degradation pathways that occur at the molecular level. This is not generic "decomposition"; it is a set of predictable chemical reactions driven by environmental exposure.

A. The Carbohydrazide Oxidation Trap (The "Yellowing" Effect)

The primary failure mode is the oxidation of the hydrazide group (


). Hydrazides act as oxygen scavengers.[1][2] Upon exposure to atmospheric oxygen, they undergo oxidative dehydrogenation, often catalyzed by trace metals found in non-passivated glass or spatulas.
  • Mechanism:

    
    
    
  • Result: Formation of azo-dimers or diimides.

  • Visual Indicator: The white powder turns yellow or orange .

B. Hydrolytic Cleavage (The "Precipitation" Effect)

In the presence of moisture (hygroscopicity), the hydrazide bond is susceptible to hydrolysis, reverting to the parent carboxylic acid.

  • Mechanism:

    
    
    
  • Result: Formation of 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid, which is often less soluble than the hydrazide, leading to precipitation in solution.

C. Indole Core Photo-Oxidation (The "Pink/Brown" Effect)

While the 2-oxo (oxindole) structure is more stable than a bare indole, the C3 position remains susceptible to radical oxidation under UV/visible light, leading to colored oligomers (isatin-like derivatives).

D. Degradation Pathway Visualization

The following diagram maps the causality of environmental stressors to specific degradation products.

G Compound 2-oxo-2,3-dihydro-1H- indole-6-carbohydrazide (Active / White Solid) Azo Azo-Dimers / Diimides (Yellow/Orange Impurity) Compound->Azo Oxidative Dehydrogenation Acid Indole-6-Carboxylic Acid (Insoluble White Precipitate) Compound->Acid Hydrolysis Oligomers Oxidized Oligomers (Pink/Brown Discoloration) Compound->Oligomers Photo-Oxidation at C3 Oxygen Oxygen (Air) + Trace Metals Oxygen->Azo Moisture Moisture / H2O (Acid/Base Catalysis) Moisture->Acid Light UV / Visible Light Light->Oligomers

Figure 1: Mechanistic degradation pathways of 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide under environmental stress.

Standard Operating Procedure (SOP): Long-Term Storage

This protocol is designed to ensure >98% purity retention over 12 months.

Phase 1: Solid State Storage (Recommended)
ParameterSpecificationRationale
Container Amber Glass Vial (Borosilicate)Blocks UV light; prevents alkali leaching from soda-lime glass.
Atmosphere Argon or Nitrogen FlushDisplaces O

to prevent hydrazide oxidation. Argon is heavier than air and preferred.
Seal Teflon-lined Screw Cap + ParafilmTeflon prevents plasticizer leaching; Parafilm creates a secondary moisture barrier.
Temperature -20°C (± 5°C)Slows kinetic rate of hydrolysis and oxidation significantly.
Desiccant Silica Gel Packet in Secondary ContainerHydrazides are hygroscopic; external desiccant prevents moisture absorption.
Phase 2: Solution State Storage (High Risk)

If you must store as a stock solution:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (ethanol/methanol) as they can react with the hydrazide over time.

  • Concentration: High concentration (>10 mM) is preferred to minimize the solvent-to-solute ratio.

  • Aliquot: Single-use aliquots are mandatory. Never freeze-thaw this compound more than once. The condensation cycle introduces water, accelerating hydrolysis.

Troubleshooting & FAQs

Q1: My white powder has turned a faint pink. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation of the indole core.

  • Action: Check purity via LC-MS. If the main peak is >95%, it may still be usable for crude reactions. However, for sensitive kinetics or biological assays, discard and repurify . The oxidized byproducts can act as radical initiators, compromising downstream chemistry.

Q2: I see a white precipitate forming in my DMSO stock solution.

  • Diagnosis: This is likely the carboxylic acid hydrolysis product (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid). The acid is significantly less soluble in organic solvents than the hydrazide.

  • Action: Centrifuge the sample. Analyze the supernatant. If the precipitate is the acid, the concentration of your active hydrazide has dropped. Do not simply re-dissolve by heating; you will accelerate the degradation.

Q3: Can I use a standard plastic Eppendorf tube for storage?

  • Answer: No. Standard polypropylene is permeable to oxygen over time. For a compound with an "oxygen scavenger" moiety (hydrazide), this will lead to slow oxidation. Always use glass with a rigid seal.

Q4: What is the specific "shelf-life" under these conditions?

  • Answer: Under the "Argon Blanket" at -20°C, the re-test period is 12 months . Without inert gas (air exposed) at -20°C, degradation (yellowing) is often observable within 3 months .

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[3][4] The Journal of Organic Chemistry.[3][4] (Demonstrates the susceptibility of aryl hydrazides to oxidative dehydrogenation). Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses the hydrolysis kinetics of hydrazide derivatives). Link

  • Redox Pty Ltd. Safety Data Sheet: Carbohydrazide. (Highlights the oxygen scavenging properties and instability of the functional group). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Oxoindoline Carbohydrazide Derivatives as Anticancer Agents

The 2-oxoindole (oxindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid structure and opportunities for diverse functional...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxoindole (oxindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid structure and opportunities for diverse functionalization have made it a focal point for the development of novel therapeutic agents. When combined with a carbohydrazide moiety, these derivatives present a compelling chemical space for targeting various biological processes, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo evaluation of this class of compounds, with a focus on their potential as anticancer agents.

While the specific compound "2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide" is not extensively characterized in publicly available literature, a wealth of data exists for its structural isomers and analogs, particularly those with substitution at the C3 position. This guide will use a well-studied series of N'-(2-oxoindolin-3-ylidene)indole-3-carbohydrazides as a representative case study to illustrate the methodologies and comparative insights essential for advancing a compound from laboratory discovery to preclinical development.

Part 1: In Vitro Activity Assessment - Cellular and Molecular Profiling

The initial evaluation of a potential anticancer compound invariably begins with in vitro studies. These experiments are designed to rapidly assess a compound's cytotoxic and cytostatic effects against cancer cells and to elucidate its mechanism of action at a molecular level. The primary goal is to identify potent compounds with selective activity against cancer cells while sparing normal, healthy cells.

Anti-Proliferative Activity via Cell Viability Assays

The cornerstone of in vitro anticancer screening is the cell viability assay, which measures the dose-dependent effect of a compound on the proliferation and survival of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

A study on 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives demonstrated their potent anti-proliferative effects against human colorectal cancer cell lines, HT-29 and SW-620.[1][2][3] The results, summarized below, showcase the sub-micromolar efficacy of these compounds, significantly outperforming the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundHT-29 IC₅₀ (nM)SW-620 IC₅₀ (nM)5-Fluorouracil IC₅₀ (µM)
7c 132 ± 6.137 ± 1.7HT-29: 4.6
7g 211 ± 9.868 ± 3.1SW-620: 1.5
Other Analogs105 - 61137 - 468
Data synthesized from Eldehna et al., 2021.[3]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., HT-29, SW-620) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Elucidating the Mechanism of Action: Apoptosis and Protein Expression

Potent cytotoxicity is a desirable attribute, but understanding how a compound kills cancer cells is crucial for its development. Many effective anticancer agents induce apoptosis, or programmed cell death. The N'-(2-oxoindolin-3-ylidene)indole-3-carbohydrazide series was investigated for its ability to induce apoptosis and to modulate the expression of key apoptosis-regulating proteins.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in tumors, promoting cell survival and resistance to therapy.[3] The study found that lead compounds 7c and 7g induced apoptosis in SW-620 cells and dose-dependently inhibited the expression of both Bcl-2 and Bcl-xL proteins.[1] This suggests a mechanism of action centered on the reactivation of the intrinsic apoptotic pathway.

Experimental Protocol: Western Blot for Protein Expression

  • Cell Lysis: SW-620 cells are treated with the test compound at various concentrations for 24-48 hours. The cells are then harvested and lysed in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bcl-xL, and a loading control like anti-β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Pathway compound Oxoindole Compound (e.g., 7c, 7g) bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis Inhibition survival Cancer Cell Survival apoptosis->survival Inhibition

Caption: Proposed mechanism of action for the 2-oxoindole derivatives.

Part 2: In Vivo Activity Assessment - Preclinical Efficacy Models

While in vitro assays are invaluable for initial screening and mechanistic studies, they do not replicate the complex biological environment of a living organism. In vivo studies are therefore a critical step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system. For anticancer drug development, the xenograft mouse model is a gold standard.[4][5]

Subcutaneous Xenograft Mouse Model

In a subcutaneous xenograft model, human cancer cells are implanted under the skin of immunodeficient mice.[5][6] This allows for the growth of a solid, measurable tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. This model is essential for determining if the in vitro potency of a compound translates to tangible anti-tumor activity in vivo.

Experimental Protocol: Subcutaneous Xenograft Model for Colorectal Cancer

  • Cell Culture and Implantation: Human colorectal cancer cells (e.g., SW-620) are cultured in vitro. A suspension of 1-5 million cells in a suitable medium (e.g., Matrigel) is then injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment groups (e.g., vehicle control, test compound, positive control like 5-FU).

  • Compound Administration: The test compound is formulated in an appropriate vehicle and administered to the mice according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection). Dosing is often based on prior maximum tolerated dose (MTD) studies.

  • Tumor Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size limit or for a set duration. Key endpoints include tumor growth inhibition (TGI), body weight changes (as a measure of toxicity), and overall survival. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, Western blot).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment_phase Treatment Phase cluster_endpoint Endpoint Analysis inject Inject Cancer Cells (e.g., SW-620) Subcutaneously grow Allow Tumors to Grow (to ~100 mm³) inject->grow randomize Randomize Mice into Treatment Groups grow->randomize treat Administer Compound/Vehicle randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure endpoint Study Endpoint Reached measure->endpoint analyze Calculate Tumor Growth Inhibition & Assess Toxicity endpoint->analyze excise Excise Tumors for Ex Vivo Analysis endpoint->excise

Caption: Workflow of a typical subcutaneous xenograft mouse model study.

Part 3: Bridging the Gap - Comparing In Vitro and In Vivo Data

The ultimate goal of preclinical research is to identify compounds whose in vitro activity translates into in vivo efficacy. The correlation between these two sets of data is complex but essential for guiding drug development.

  • From Potency to Dose: The IC₅₀ values obtained from in vitro assays are a primary driver for selecting doses in in vivo studies. A highly potent compound in the nanomolar range suggests that therapeutic concentrations may be achievable in plasma and at the tumor site without causing undue toxicity.

  • Mechanism Confirmation: In vivo studies provide the opportunity to confirm if the mechanism of action observed in vitro holds true in a more complex biological system. For instance, after treating tumor-bearing mice with an N'-(2-oxoindolin-3-ylidene)indole-3-carbohydrazide, one could excise the tumors and perform Western blotting to see if Bcl-2 and Bcl-xL levels are indeed reduced, thereby validating the in vitro findings.

  • The Influence of Pharmacokinetics: A compound may be highly potent in vitro but fail in vivo due to poor pharmacokinetics (PK). It might be poorly absorbed, rapidly metabolized, or fail to reach the tumor at a sufficient concentration. Conversely, a compound with modest in vitro potency might be highly effective in vivo if it has excellent PK properties and accumulates in the tumor tissue. This highlights why in vivo testing is indispensable.

  • Toxicity and Therapeutic Window: In vitro assays on normal cell lines can provide an early indication of selectivity, but only in vivo studies can reveal systemic toxicity. Monitoring animal body weight, clinical signs, and post-study histopathology of major organs is critical for establishing a compound's safety profile and determining its therapeutic window—the range between the effective dose and the toxic dose.

References

  • Eldehna, W. M., Abo-Ashour, M. F., Al-Warhi, T., Al-Rashood, S. T., Alharbi, A., Ayyad, R. R., Al-Khayal, K., Abdulla, M., Abdel-Aziz, H. A., Ahmad, R., & El-Haggar, R. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 319–328. Available from: [Link]

  • Eldehna, W. M., Abo-Ashour, M. F., Al-Warhi, T., Al-Rashood, S. T., Alharbi, A., Ayyad, R. R., Al-Khayal, K., Abdulla, M., Abdel-Aziz, H. A., Ahmad, R., & El-Haggar, R. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. National Center for Biotechnology Information. Available from: [Link]

  • Eldehna, W. M., et al. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PubMed. Available from: [Link]

  • Gedawy, E. M., et al. (2023). Design of 5-substituted 2-oxindole-hydrazone derivatives bearing 1,2,4-triazole-3-thiol moiety as anticancer agents. KTU ePubl. Available from: [Link]

  • Badr, M. F. A., et al. (2023). Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. PubMed. Available from: [Link]

  • de Oliveira, C. S., et al. (2015). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2024). Structural activity relationship of synthesized hydrazones derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2012). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. Available from: [Link]

  • Jonušis, M., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. National Center for Biotechnology Information. Available from: [Link]

  • de Oliveira, C. S., et al. (2015). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Publishing. Available from: [Link]

  • Geronikaki, A., et al. (2008). In vivo and in vitro anti-inflammatory activity. ResearchGate. Available from: [Link]

  • Sridhar, S. K., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Eurofins. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins. Available from: [Link]

  • Solomon, V. R., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available from: [Link]

  • Creative Bioarray. (n.d.). Preclinical Drug Testing Using Xenograft Models. Creative Bioarray. Available from: [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. Available from: [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available from: [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. Available from: [Link]

  • Mohammadi-Far, M., et al. (2022). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. National Center for Biotechnology Information. Available from: [Link]

  • Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Des Deliv.. Available from: [Link]

  • Rajasekaran, S., & Rao, G. K. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Parra-Pascual, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Available from: [Link]

  • Rajasekaran, S., & Rao, G. K. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available from: [Link]

  • Kütük, H., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available from: [Link]

Sources

Comparative

A Head-to-Head Evaluation Framework: Sunitinib vs. Novel 2-Oxo-Indole Derivatives in Oncology Research

A Senior Application Scientist's Guide to the Comparative Analysis of Multi-Kinase Inhibitors For drug development professionals and researchers in oncology, the robust, head-to-head comparison of a novel investigational...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Multi-Kinase Inhibitors

For drug development professionals and researchers in oncology, the robust, head-to-head comparison of a novel investigational compound against an established standard-of-care is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for such a comparison, using the well-characterized multi-targeted tyrosine kinase inhibitor (TKI), sunitinib, as the benchmark. We will outline the experimental journey for a hypothetical novel compound, "2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide" (hereafter referred to as "Compound X"), a representative of the promising oxindole class of kinase inhibitors, from initial biochemical assays to in vivo efficacy studies.

This document is not a simple recitation of protocols but a strategic guide grounded in scientific rationale. We will delve into the causality behind experimental choices, ensuring that each step contributes to a holistic and trustworthy assessment of a new drug candidate's potential.

The Benchmark: Sunitinib's Mechanism and Target Profile

Sunitinib (marketed as Sutent®) is an oral, small-molecule TKI that has become a standard treatment for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] Its efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in both tumor angiogenesis and direct cell proliferation.[1][4]

Key targets of sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3. Inhibition of these receptors is a primary driver of sunitinib's anti-angiogenic effects, cutting off the tumor's blood and nutrient supply.[1][2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are also crucial for angiogenesis and are directly implicated in tumor cell growth.[1][4]

  • Stem Cell Factor Receptor (c-KIT): Aberrant c-KIT signaling is a key oncogenic driver in the majority of GIST cases. Sunitinib's inhibition of c-KIT is central to its efficacy in this indication.[1][2]

  • Other Kinases: Sunitinib also shows activity against Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET), contributing to its broad anti-tumor activity.[3][4]

This multi-targeted approach, leading to reduced tumor vascularization and the induction of cancer cell apoptosis, makes sunitinib a formidable benchmark for new anti-angiogenic and anti-proliferative agents.[1]

Sunitinib_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_drug cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation

Caption: Sunitinib's multi-targeted mechanism of action.

The Investigative Workflow: A Phased Approach to Comparison

A logical and phased experimental plan is critical to efficiently evaluate Compound X against sunitinib. This workflow ensures that foundational biochemical data informs more complex cellular and in vivo studies, providing a self-validating system of evidence.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Biochemical & Cellular Profiling cluster_phase2 Phase 2: In Vivo Efficacy & Tolerability cluster_phase3 Phase 3: Data Synthesis & Analysis A1 Kinase Panel Screening (Determine IC50 values) A2 Cell Proliferation Assays (Determine GI50 values) A1->A2 A3 Apoptosis & Cell Cycle Analysis A2->A3 B1 Pharmacokinetic (PK) Profiling (Single Dose) A3->B1 B2 Tumor Xenograft Model (e.g., RCC, GIST) B1->B2 B3 Toxicity Assessment B2->B3 C1 Comparative Data Analysis (Compound X vs. Sunitinib) B3->C1

Caption: Phased experimental workflow for comparative analysis.

In-Depth Experimental Protocols & Data Presentation

This section details the methodologies for the key comparative experiments. For each protocol, we explain the scientific rationale and provide a template for data presentation.

Phase 1: In Vitro Biochemical and Cellular Profiling

Rationale: The initial phase aims to answer fundamental questions: Does Compound X inhibit the same key kinases as sunitinib? If so, with what potency and selectivity? How does this biochemical activity translate into effects on cancer cell proliferation and survival?

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and sunitinib against a panel of key RTKs implicated in angiogenesis and tumor growth.

Protocol: Radiometric Kinase Assay (Example: VEGFR2)

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

  • Compound Dilution: Prepare a serial dilution of Compound X and sunitinib (e.g., from 100 µM to 1 nM) in 100% DMSO. Further dilute into the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 2.5 µL of diluted compound or DMSO (vehicle control).

    • 5 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 peptide substrate and [γ-33P]ATP at a concentration near the Km for the kinase).

    • 2.5 µL of recombinant human VEGFR2 enzyme solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), determined during assay optimization.

  • Reaction Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.

  • Signal Detection: Spot 10 µL of the reaction mixture onto a P30 filtermat. Wash the mat three times in 75 mM phosphoric acid and once in methanol. Allow to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)
VEGFR-2[Experimental Data][Experimental Data]
PDGFR-β[Experimental Data][Experimental Data]
c-KIT[Experimental Data][Experimental Data]
FLT3[Experimental Data][Experimental Data]
SRC[Experimental Data][Experimental Data]
EGFR[Experimental Data][Experimental Data]

(Note: Including kinases not expected to be primary targets, like SRC or EGFR, is crucial for assessing selectivity.)

Objective: To measure the growth inhibitory (GI50) concentration of Compound X and sunitinib on relevant human cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells from a relevant cancer line (e.g., 786-O for renal cell carcinoma, or GIST-T1 for gastrointestinal stromal tumor) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and sunitinib for 72 hours. Include a vehicle control (DMSO).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Data Presentation:

Cell LinePrimary Tumor TypeCompound X (GI50, µM)Sunitinib (GI50, µM)
786-ORenal Cell Carcinoma[Experimental Data][Experimental Data]
A498Renal Cell Carcinoma[Experimental Data][Experimental Data]
GIST-T1GIST[Experimental Data][Experimental Data]
HUVECEndothelial (non-tumor)[Experimental Data][Experimental Data]

(Note: Including a non-tumor cell line like HUVEC (Human Umbilical Vein Endothelial Cells) provides insight into the compound's anti-angiogenic potential and potential for general cytotoxicity.)

Phase 2: In Vivo Efficacy and Tolerability

Rationale: This phase assesses whether the promising in vitro activity of Compound X translates into anti-tumor efficacy in a living organism. It also provides critical information on the compound's safety and tolerability.

Objective: To evaluate the in vivo anti-tumor efficacy of Compound X compared to sunitinib in a subcutaneous tumor model.

Protocol: Human Renal Cell Carcinoma (786-O) Xenograft Model

  • Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 786-O cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (e.g., citrate buffer, pH 3.5), oral gavage, daily.

    • Group 2: Sunitinib (e.g., 40 mg/kg), oral gavage, daily.

    • Group 3: Compound X (Dose 1, e.g., 20 mg/kg), oral gavage, daily.

    • Group 4: Compound X (Dose 2, e.g., 40 mg/kg), oral gavage, daily.

  • Dosing and Monitoring: Administer the compounds for a specified period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.

  • Study Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleN/A[Experimental Data]0[Experimental Data]
Sunitinib40[Experimental Data][Calculated Data][Experimental Data]
Compound X20[Experimental Data][Calculated Data][Experimental Data]
Compound X40[Experimental Data][Calculated Data][Experimental Data]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the head-to-head comparison of a novel oxindole-based kinase inhibitor, Compound X, with the established drug, sunitinib. By systematically progressing from biochemical profiling to cellular assays and finally to in vivo efficacy models, researchers can build a comprehensive and trustworthy data package.

The ultimate goal is to determine if the novel agent offers a superior efficacy profile, an improved safety margin, a different spectrum of activity, or the potential to overcome resistance mechanisms associated with the current standard of care. The data generated through these comparative studies are essential for making informed decisions about the continued development of new and potentially life-saving cancer therapeutics.

References

  • Sunitinib - Wikipedia. [Link]

  • Cancer Care Ontario. SUNItinib. [Link]

  • Fassò, M., & De Dosso, S. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). ecancermedicalscience, 1, 35. [Link]

  • Abdel-Rahman, O. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and therapy, 9, 5629–5640. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sunitinib. [Link]

  • Wodarczyk, C. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich.
  • Clinicaltrials.eu. Sunitinib – Application in Therapy and Current Clinical Research. [Link]

  • National Cancer Institute. Clinical Trials Using Sunitinib Malate. [Link]

  • Porta, C., Gore, M. E., Rini, B. I., Escudier, B., Hariharan, S., & Charles, L. P. (2015). Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. The oncologist, 20(12), 1347–1357. [Link]

  • Norrby, K. (2006). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 10(3), 588–612. [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Staton, C. A., Reed, M. W., & Brown, N. J. (2008). In vivo models of angiogenesis. International journal of experimental pathology, 89(4), 233–244. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Pfizer Medical - US. SUTENT® (sunitinib malate) Clinical Studies. [Link]

  • ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Pfizer. SUNITINIB. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.